molecular formula C14H11F2NO2 B268183 2,4-difluoro-N-(3-methoxyphenyl)benzamide

2,4-difluoro-N-(3-methoxyphenyl)benzamide

Cat. No. B268183
M. Wt: 263.24 g/mol
InChI Key: TXOMNMWBMPCTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(3-methoxyphenyl)benzamide (DMFMB) is a synthetic compound that belongs to the class of benzamide derivatives. It is widely used in scientific research as a tool to study the mechanism of action of various biological processes. DMFMB is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular functions, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2,4-difluoro-N-(3-methoxyphenyl)benzamide acts as a potent and selective inhibitor of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates a variety of substrates involved in various cellular processes. 2,4-difluoro-N-(3-methoxyphenyl)benzamide inhibits CK2 activity by preventing the binding of ATP to the kinase, thereby blocking the phosphorylation of its substrates. This leads to the modulation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects
2,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to modulate various signaling pathways and cellular processes by inhibiting CK2 activity. CK2 is involved in the regulation of a variety of cellular functions, including cell proliferation, differentiation, and survival. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, leading to the modulation of gene expression and cellular processes.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-(3-methoxyphenyl)benzamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been extensively used in scientific research and has been shown to modulate various signaling pathways and cellular processes. However, 2,4-difluoro-N-(3-methoxyphenyl)benzamide has some limitations in lab experiments. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has poor solubility in water, which can limit its use in some experiments. 2,4-difluoro-N-(3-methoxyphenyl)benzamide can also have off-target effects, leading to the modulation of other kinases and cellular processes.

Future Directions

2,4-difluoro-N-(3-methoxyphenyl)benzamide has been extensively used in scientific research and has been shown to modulate various signaling pathways and cellular processes. However, there is still much to be learned about the role of CK2 in various biological processes. Future research should focus on identifying new substrates of CK2 and elucidating the downstream signaling pathways that are modulated by CK2. Future research should also focus on developing new inhibitors of CK2 that are more potent and selective than 2,4-difluoro-N-(3-methoxyphenyl)benzamide. Finally, future research should focus on developing new therapeutic strategies that target CK2 for the treatment of various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

2,4-difluoro-N-(3-methoxyphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyaniline with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 2,4-difluoro-N-(3-methoxyphenyl)benzamide. The purity of the final product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

2,4-difluoro-N-(3-methoxyphenyl)benzamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a ubiquitous protein kinase that is involved in the regulation of a variety of cellular functions, including cell proliferation, differentiation, and survival. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of various signaling pathways and cellular processes. 2,4-difluoro-N-(3-methoxyphenyl)benzamide has been used to study the role of CK2 in cancer, neurodegenerative diseases, and inflammation, among others.

properties

Product Name

2,4-difluoro-N-(3-methoxyphenyl)benzamide

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

2,4-difluoro-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C14H11F2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18)

InChI Key

TXOMNMWBMPCTLA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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